molecular formula C49H69N13O9 B12322785 H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt

H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt

Cat. No.: B12322785
M. Wt: 984.2 g/mol
InChI Key: JVMRDYNGJCBNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in various scientific research fields due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the chain using reagents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt: can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tryptophan and histidine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Helps in understanding protein-protein interactions and enzyme-substrate interactions.

    Medicine: Potential use in drug development and as a therapeutic agent.

    Industry: Used in the development of peptide-based materials and sensors

Mechanism of Action

The mechanism of action of H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can mimic natural ligands, binding to receptors and triggering a biological response. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Phe-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-NHEt: Its ability to mimic natural peptides and interact with specific targets makes it valuable for research and therapeutic purposes .

Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-N-[1-[[1-[[1-[[2-[[1-[[1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMRDYNGJCBNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N13O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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